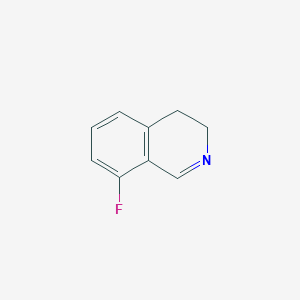
8-Fluoro-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of dihydroisoquinoline, a class of compounds known for their significant biological activity. Isoquinolines and their derivatives are found in many natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :
Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.
Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.
Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.
Major Products:
Reduction: Tetrahydroisoquinoline derivatives.
Alkylation: Alkyl-substituted isoquinolines.
Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3,4-dihydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Vergleich Mit ähnlichen Verbindungen
8-Fluoroisoquinoline: Similar in structure but lacks the dihydro component.
3,4-Dihydroisoquinoline: Lacks the fluorine atom, resulting in different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated version with different biological activity.
Uniqueness: 8-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom at the 8-position, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C9H8FN |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
8-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChI-Schlüssel |
HDLWOQYZFUGLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC2=C1C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

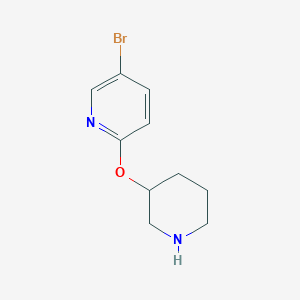
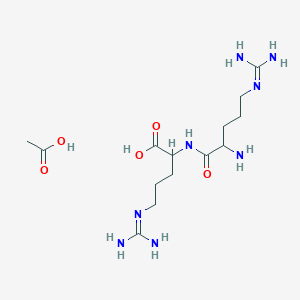


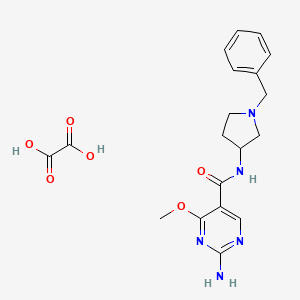
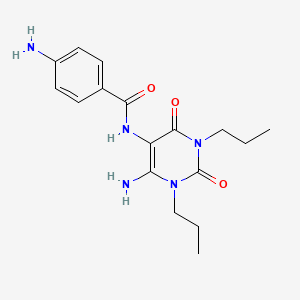


![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
